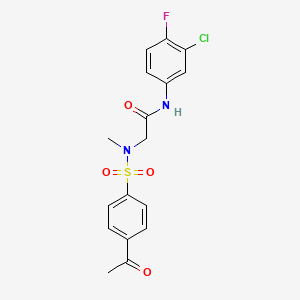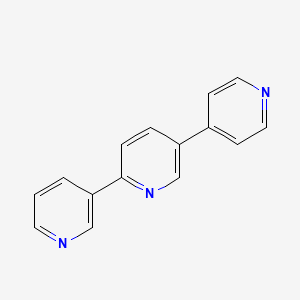
2-pyridin-3-yl-5-pyridin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-3-yl-5-pyridin-4-ylpyridine is a heterocyclic compound that features three pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-5-pyridin-4-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a bromopyridine derivative with a pyridine boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-3-yl-5-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially hydrogenated pyridine derivatives.
Applications De Recherche Scientifique
2-pyridin-3-yl-5-pyridin-4-ylpyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in gas storage, catalysis, and sensing.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Mécanisme D'action
The mechanism by which 2-pyridin-3-yl-5-pyridin-4-ylpyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes by binding to active sites and inhibiting their activity. The pathways involved can include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Exhibits antibacterial properties.
N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Used in supramolecular chemistry.
Uniqueness
2-pyridin-3-yl-5-pyridin-4-ylpyridine is unique due to its three pyridine rings, which provide a distinct electronic environment and steric properties. This makes it particularly versatile in forming coordination complexes and interacting with biological targets.
Propriétés
Numéro CAS |
106047-34-1 |
|---|---|
Formule moléculaire |
C15H11N3 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-pyridin-3-yl-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-2-14(10-17-7-1)15-4-3-13(11-18-15)12-5-8-16-9-6-12/h1-11H |
Clé InChI |
RZDZEEUWGKVARN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


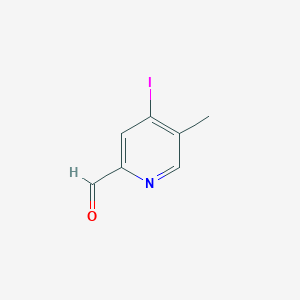
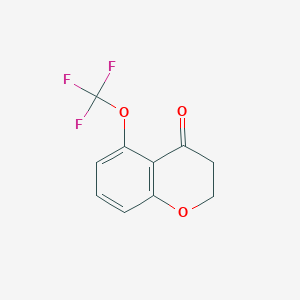
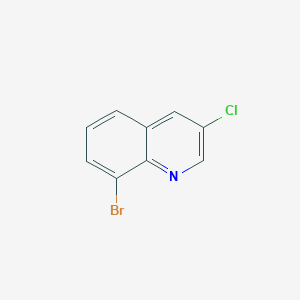
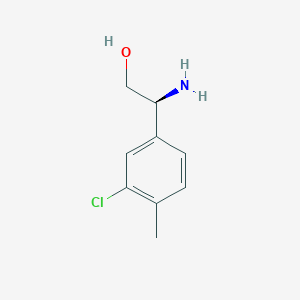
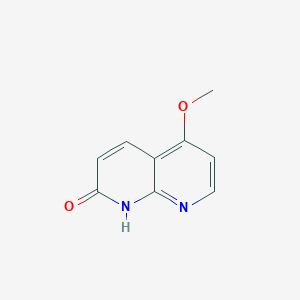
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
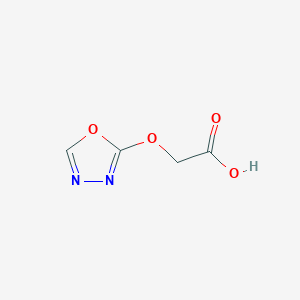
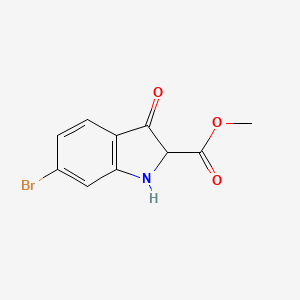
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)

